N-(4-bromo-2-nitrophenyl)-2-chloroacetamide
CAS No.: 854583-85-0
VCID: VC3864225
Molecular Formula: C8H6BrClN2O3
Molecular Weight: 293.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(4-Bromo-2-nitrophenyl)-2-chloroacetamide is a synthetic organic compound with a molecular formula of C₈H₆BrClN₂O₃ and an average mass of approximately 293.5 g/mol . This compound is characterized by its bromo, nitro, and chloroacetamide functional groups, which contribute to its unique chemical and biological properties. Despite the lack of extensive literature on this specific compound, its structure suggests potential applications in organic synthesis and medicinal chemistry, similar to other compounds with analogous functional groups. Synthesis MethodsWhile specific synthesis methods for N-(4-Bromo-2-nitrophenyl)-2-chloroacetamide are not detailed in the available literature, compounds with similar structures are often synthesized through reactions involving chloroacetyl chloride and the appropriate amine precursor. For example, the synthesis of related compounds typically involves the reaction of an aromatic amine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid formed during the reaction. Biological Activity and Potential ApplicationsCompounds with nitro and chloroacetamide groups often exhibit biological activities such as enzyme inhibition and antimicrobial properties. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition. This mechanism is significant in drug design, where covalent inhibitors are often more effective due to their irreversible binding.
Comparison with Similar CompoundsCompounds like N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide and N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide share similarities in structure but differ in their functional groups. These differences can lead to variations in reactivity and biological effects.
|
|||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 854583-85-0 | |||||||||||||||||
Product Name | N-(4-bromo-2-nitrophenyl)-2-chloroacetamide | |||||||||||||||||
Molecular Formula | C8H6BrClN2O3 | |||||||||||||||||
Molecular Weight | 293.5 g/mol | |||||||||||||||||
IUPAC Name | N-(4-bromo-2-nitrophenyl)-2-chloroacetamide | |||||||||||||||||
Standard InChI | InChI=1S/C8H6BrClN2O3/c9-5-1-2-6(11-8(13)4-10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13) | |||||||||||||||||
Standard InChIKey | WRKSGYQIJTUHEG-UHFFFAOYSA-N | |||||||||||||||||
SMILES | C1=CC(=C(C=C1Br)[N+](=O)[O-])NC(=O)CCl | |||||||||||||||||
Canonical SMILES | C1=CC(=C(C=C1Br)[N+](=O)[O-])NC(=O)CCl | |||||||||||||||||
PubChem Compound | 16457083 | |||||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume